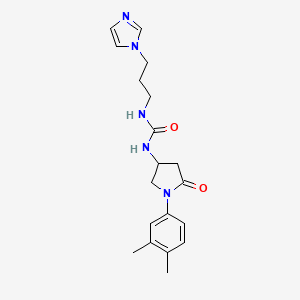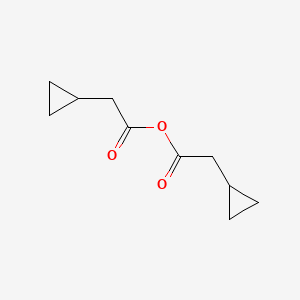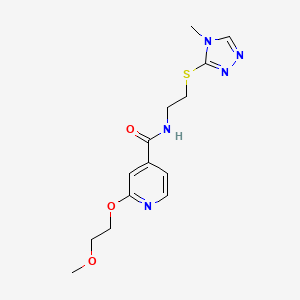
3-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antioxidant and Free Radical Scavenging Activity
Benzamide derivatives have been studied for their antioxidant properties, which are crucial in combating oxidative stress in biological systems . The structure of the compound suggests that it may act as a scavenger of free radicals, potentially preventing cellular damage that leads to chronic diseases.
Antibacterial and Antimicrobial Activity
The benzamide moiety is known to exhibit antibacterial activity . This compound could be synthesized and tested against various bacterial strains to explore its efficacy as a new antibacterial agent, which is particularly important in the era of increasing antibiotic resistance.
Anti-inflammatory Potential
Compounds with an indole nucleus, which is structurally similar to the tetrahydroquinoline in the compound, have shown anti-inflammatory activities . This suggests that the compound could be valuable in the development of new anti-inflammatory drugs, possibly with fewer side effects than current medications.
Drug Discovery and Development
The compound’s structure is indicative of a high degree of chemical versatility, making it a valuable scaffold in drug discovery. It could be used to synthesize a range of derivatives, each with the potential to interact with different biological targets .
Psychotropic Substance Analysis
The compound’s structure is reminiscent of substances that affect mental activity, which could make it relevant in the study of psychotropic substances. It could serve as a standard in analytical methods to better understand the pharmacokinetics and dynamics of such compounds .
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with non-receptor tyrosine-protein kinases . These kinases play a crucial role in many key processes linked to cell growth and survival, such as cytoskeleton remodeling in response to extracellular stimuli and cell motility .
Mode of Action
It can be inferred that the compound may interact with its targets, possibly non-receptor tyrosine-protein kinases, leading to changes in cell growth and survival processes .
Biochemical Pathways
Compounds that interact with non-receptor tyrosine-protein kinases can influence various cellular pathways, including those related to cell growth, survival, and motility .
Result of Action
Based on its potential interaction with non-receptor tyrosine-protein kinases, it can be inferred that the compound may influence cell growth and survival .
Eigenschaften
IUPAC Name |
3-methyl-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-3-11-22-18-9-8-17(13-15(18)7-10-19(22)23)21-20(24)16-6-4-5-14(2)12-16/h4-6,8-9,12-13H,3,7,10-11H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VURGHWXNFCQSAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 2-(2-((2-methyl-1H-indol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2966395.png)


![4-[(Carbamimidoylsulfanyl)methyl]benzoic acid hydrochloride](/img/structure/B2966398.png)


![2-(4-chlorophenyl)-N-[(3-methoxyphenyl)methyl]-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B2966403.png)

![3-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B2966405.png)
![3-Chloro-5-(trifluoromethyl)-2-pyridinyl 3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1,2,4-thiadiazol-5-yl sulfide](/img/structure/B2966406.png)
![4-(4-chlorophenyl)-6-(4-fluorobenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2966408.png)

